ピリミジンおよびピリミジン誘導体
Pyrimidines and their derivatives are a class of heterocyclic compounds characterized by the presence of a five-membered ring containing two nitrogen atoms at positions 1 and 3. These compounds play significant roles in various fields, including pharmaceuticals, agriculture, and materials science.
In the pharmaceutical industry, pyrimidines and their derivatives are extensively used as antiviral agents due to their potent anti-HIV activities. For instance, lamivudine (3TC) is a well-known nucleoside reverse transcriptase inhibitor utilized in the treatment of HIV infections. Additionally, these compounds can act as anticancer drugs by interfering with DNA replication and repair processes.
In agriculture, pyrimidine-based herbicides such as atrazine are widely employed to control broadleaf weeds. Atrazine works by inhibiting the growth of weed plants through interference with photosynthesis and hormonal balance.
Moreover, in materials science, pyrimidines can be used to develop conductive polymers and other functional materials due to their unique electronic properties. These applications highlight the diverse utility of pyrimidines and their derivatives across multiple industries, making them a vital component in modern chemical research and development.

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
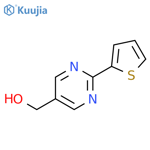 |
(2-Thien-2-ylpyrimidin-5-yl)methanol | 921939-13-1 | C9H8N2OS |
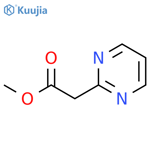 |
Methyl 2-(2-pyrimidyl)acetate | 60561-50-4 | C7H8N2O2 |
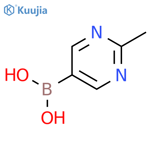 |
(2-Methylpyrimidin-5-yl)boronic acid | 1034924-06-5 | C5H7BN2O2 |
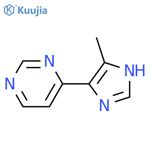 |
4-(5-methyl-1H-imidazol-4-yl)pyrimidine | 70501-18-7 | C8H8N4 |
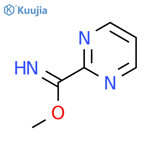 |
2-Pyrimidinecarboximidic acid, methyl ester (9CI) | 57871-18-8 | C6H7N3O |
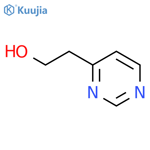 |
2-(pyrimidin-4-yl)ethan-1-ol | 68121-32-4 | C6H8N2O |
 |
Pyrimidine, 5-(methylsulfonyl)- | 14080-16-1 | C5H6N2O2S |
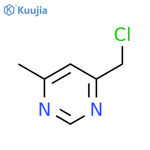 |
4-(chloromethyl)-6-methylpyrimidine | 98198-62-0 | C6H7ClN2 |
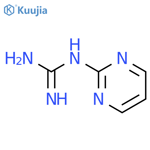 |
(Pyrimidin-2-yl)guanidine | 90585-97-0 | C5H7N5 |
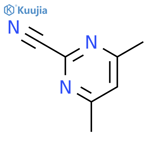 |
4,6-dimethylpyrimidine-2-carbonitrile | 22126-16-5 | C7H7N3 |
関連文献
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
3. Back matter
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
推奨される供給者
-
Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagents会社の性質: Private enterprises
-
Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
-
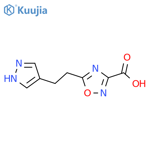
-
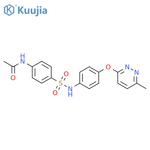
-

-
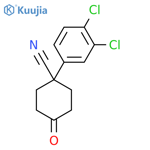
-
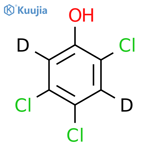 2,4,5-Trichlorophenol-d2 Cas No: 93951-82-7
2,4,5-Trichlorophenol-d2 Cas No: 93951-82-7